molecular formula C14H22N2O3 B14764859 N1-(2-Methoxyethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine

N1-(2-Methoxyethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine

Cat. No.: B14764859
M. Wt: 266.34 g/mol
InChI Key: SRNQQQHGEZQBCY-UHFFFAOYSA-N
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Description

N1-(2-Methoxyethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a methoxyethyl group and a tetrahydropyran-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methoxyethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine typically involves multiple steps:

    Formation of the Benzene Ring Substituents: The starting material, a benzene derivative, is subjected to electrophilic aromatic substitution to introduce the methoxyethyl and tetrahydropyran-2-yloxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the benzene ring or the amine groups, potentially forming more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where one of the substituents on the benzene ring is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals or materials.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly if the compound exhibits bioactivity against specific targets.

Industry

In the industrial sector, the compound might be used in the production of polymers, coatings, or other materials with specialized properties.

Mechanism of Action

The mechanism by which N1-(2-Methoxyethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and leading to downstream effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-Methoxyethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine: Unique due to its specific substituents and potential bioactivity.

    This compound: Similar structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

2-N-(2-methoxyethyl)-4-(oxan-2-yloxy)benzene-1,2-diamine

InChI

InChI=1S/C14H22N2O3/c1-17-9-7-16-13-10-11(5-6-12(13)15)19-14-4-2-3-8-18-14/h5-6,10,14,16H,2-4,7-9,15H2,1H3

InChI Key

SRNQQQHGEZQBCY-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=CC(=C1)OC2CCCCO2)N

Origin of Product

United States

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